N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15148792
InChI: InChI=1S/C23H22N4O3S3/c1-4-30-17-7-5-16(6-8-17)27-20-19(33-23(27)31)21(29)26-22(25-20)32-12-18(28)24-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,24,28)(H,25,26,29)
SMILES:
Molecular Formula: C23H22N4O3S3
Molecular Weight: 498.6 g/mol

N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

CAS No.:

Cat. No.: VC15148792

Molecular Formula: C23H22N4O3S3

Molecular Weight: 498.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide -

Specification

Molecular Formula C23H22N4O3S3
Molecular Weight 498.6 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H22N4O3S3/c1-4-30-17-7-5-16(6-8-17)27-20-19(33-23(27)31)21(29)26-22(25-20)32-12-18(28)24-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,24,28)(H,25,26,29)
Standard InChI Key DJOCDTAJEVQXIP-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC(=CC(=C4)C)C)SC2=S

Introduction

Chemical Formula

The molecular formula of the compound is C24H25N3O3S3C_{24}H_{25}N_3O_3S_3.

Structural Features

  • The compound contains:

    • A thiazolo[4,5-d]pyrimidine core.

    • A 3,5-dimethylphenyl group attached via an acetamide linkage.

    • A 4-ethoxyphenyl substituent.

    • Sulfur atoms contributing to thioether and thioxo functionalities.

Key Functional Groups

  • Amide group (CONH-CONH-).

  • Thioxo group (=S=S).

  • Ether group (OCH2CH3-OCH_2CH_3).

These groups make the compound versatile for interactions in biological systems.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions. Based on related literature:

  • Formation of the Thiazolo[4,5-d]pyrimidine Core:

    • Starting materials like thiourea and aldehydes are condensed to form the thiazolopyrimidine ring system.

    • Oxidation or cyclization reactions may be employed to introduce the thioxo functionality.

  • Attachment of Substituents:

    • The 4-ethoxyphenyl group is introduced via nucleophilic substitution or condensation reactions.

    • The dimethylphenyl group is linked through amide bond formation using an acyl chloride or activated ester derivative.

  • Final Assembly:

    • The sulfur-containing side chain is introduced using thiolation reagents under mild conditions to preserve functional group integrity.

Biological Interactions

The presence of multiple functional groups enables hydrogen bonding, hydrophobic interactions, and π-stacking with biological targets such as enzymes or receptors.

Techniques Used

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H and 13C^{13}C NMR spectroscopy confirm the structure and chemical environment of protons and carbons.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for amides, S=O stretch for thioxo groups).

  • X-Ray Crystallography:

    • Determines the three-dimensional arrangement of atoms in the crystal structure.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC24H25N3O3S3C_{24}H_{25}N_3O_3S_3
Molecular Weight~499 g/mol
SolubilityLikely soluble in organic solvents like DMSO or ethanol
Key Functional GroupsAmide, Ether, Thioxo
Biological Target (Hypothetical)Enzymes such as lipoxygenases or kinases

Research Outlook

This compound represents a promising lead for further research due to its structural complexity and potential biological activity. Future studies could focus on:

  • In vitro and in vivo testing to evaluate pharmacological efficacy.

  • Structure-activity relationship (SAR) studies to optimize potency.

  • Toxicological assessments to determine safety profiles.

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